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Compound of Interest

Compound Name: omega-Hydroxyisodillapiole

Cat. No.: B15473660

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-Hydroxyisodillapiole, a derivative of the naturally occurring phenylpropanoid
isodillapiole, is a compound of interest for its potential applications in medicinal chemistry and
drug development. A thorough understanding of its spectroscopic characteristics is paramount
for its identification, characterization, and quantification. This technical guide provides a
detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for w-Hydroxyisodillapiole. Due to the limited availability of direct
experimental data for this specific compound in public literature, this guide presents a
combination of reported data for the parent compound, isodillapiole, and predicted values for
the hydroxylated derivative based on established spectroscopic principles. Detailed
experimental protocols for obtaining such data are also provided to facilitate further research.

Chemical Structure

Systematic Name: (E)-1-(4,5-dimethoxy-1,3-benzodioxol-6-yl)prop-1-en-3-ol
Molecular Formula: C12H140s

Molecular Weight: 238.24 g/mol

Structure:
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Caption: Chemical structure of w-Hydroxyisodillapiole.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for w-Hydroxyisodillapiole.

The NMR data for the aromatic and propenyl moieties are based on reported values for

isodillapiole, with predicted shifts for the carbons and protons affected by the terminal hydroxyl

group.

NMR Spectroscopic Data

Table 1: *H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Reference: TMS at 0.00 ppm

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

~6.60 S 1H H-2

~6.30 d,J=16 Hz 1H H-1'

~6.10 dt,J =16, 6 Hz 1H H-2'

~5.90 S 2H O-CH2-O
~4.30 d,J=6Hz 2H H-3'

~3.90 S 3H Ar-OCHs
~3.85 S 3H Ar-OCHs
~1.70 brs 1H -OH

Table 2: 13C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDClIs, Reference: CDCls at 77.16 ppm
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Chemical Shift (8) ppm Assignment
~148.0 C-4
~147.5 C-5
~142.0 C-3
~131.0 C-1
~128.0 c-2'
~125.0 C-6
~108.0 C-1
~101.0 O-CH2-0
~98.0 C-2
~63.0 C-3
~60.0 Ar-OCHs
~56.0 Ar-OCHs

IR Spectroscopic Data

Table 3: Infrared (IR) Absorption Bands (Predicted)
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Wavenumber (cm~?) Intensity Assignment
3500-3200 Broad O-H stretch (hydroxyl group)
) C-H stretch (aromatic and
3050-3000 Medium o
vinylic)
2980-2850 Medium C-H stretch (aliphatic)
1600, 1490 Medium-Strong C=C stretch (aromatic ring)
1630 Medium C=C stretch (alkene)
C-O stretch and deformations
1230, 1065, 930 Strong ]
(methylenedioxy)
C-O stretch (ethers and
1250-1000 Strong
alcohol)
965 Strong =C-H bend (trans-alkene)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Relative Intensity Assignment

238 High [M]* (Molecular lon)
221 Medium [M - OH]*

207 Medium [M - CH20H]*

193 High [M - CH2CH20H]*

177 Medium Tropylium ion derivative

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of w-Hydroxyisodillapiole.

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15473660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Protocol (Proposed)

A plausible synthetic route to w-Hydroxyisodillapiole involves the allylic hydroxylation of
isodillapiole.

Reaction: Selenium dioxide oxidation of isodillapiole.
Materials:

« Isodillapiole

e Selenium dioxide (SeO2)

» Dioxane

e Sodium bicarbonate (NaHCO3) solution

e Magnesium sulfate (MgSOa)

e Dichloromethane (CH2Cl2)

« Silica gel for column chromatography

» Hexane and Ethyl acetate for elution

Procedure:

Dissolve isodillapiole in dioxane in a round-bottom flask.
e Add a stoichiometric amount of selenium dioxide to the solution.

o Reflux the mixture for several hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

 After completion, cool the reaction mixture and filter to remove selenium metal.
« Dilute the filtrate with water and extract with dichloromethane.

e Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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» Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel, using a gradient of hexane
and ethyl acetate as the eluent.

o Collect the fractions containing the desired product and evaporate the solvent to yield w-
Hydroxyisodillapiole.

Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
 Instrument: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of
deuterated chloroform (CDCls) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

» 'H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio.

e 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer
acquisition time may be necessary due to the lower natural abundance of 13C.

3.2.2. IR Spectroscopy
¢ Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A thin film of the neat compound can be prepared between two sodium
chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a KBr pellet can be
prepared by grinding a small amount of the sample with dry KBr powder and pressing it into
a transparent disk.

e Acquisition: Record the spectrum over the range of 4000-400 cm~1.

3.2.3. Mass Spectrometry
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e Instrument: A mass spectrometer, for example, with an electron ionization (El) source
coupled to a gas chromatograph (GC-MS) or a direct insertion probe.

e Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic
solvent like dichloromethane or methanol. For direct insertion, place a small amount of the

sample in a capillary tube.
o Acquisition: Acquire the mass spectrum, typically in the m/z range of 50-500.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the characterization of a synthesized

compound like w-Hydroxyisodillapiole.
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« To cite this document: BenchChem. [Spectroscopic Profile of w-Hydroxyisodillapiole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15473660#0mega-hydroxyisodillapiole-

spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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